3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride
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Overview
Description
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride is a complex organic compound with a unique structure that includes a cyclobutene ring, an amino group, and a piperidinylmethyl phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is typically carried out in a controlled environment to prevent contamination and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-: A similar compound without the hydrochloride salt.
3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-, monohydrochloride: Another variant with a different salt form.
Uniqueness
The uniqueness of 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride lies in its specific combination of functional groups and its ability to form stable salts. This makes it particularly useful in applications where stability and solubility are crucial .
Properties
CAS No. |
86134-36-3 |
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Molecular Formula |
C19H26ClN3O3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C19H25N3O3.ClH/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22;/h4,6-7,12,21H,1-3,5,8-11,13,20H2;1H |
InChI Key |
BCFLXSGCJYZLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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